molecular formula C17H19NO3 B7499661 2-(Azocane-1-carbonyl)chromen-4-one

2-(Azocane-1-carbonyl)chromen-4-one

Cat. No. B7499661
M. Wt: 285.34 g/mol
InChI Key: HPUWIFRNQKUKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACC and belongs to the class of azocane derivatives. ACC has been extensively studied for its pharmacological properties and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-(Azocane-1-carbonyl)chromen-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. ACC has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
ACC has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. ACC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, ACC has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ACC has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. ACC is also soluble in a variety of solvents, making it easy to work with in different experimental settings. However, ACC has some limitations for lab experiments. The compound is relatively expensive, and large quantities are required for some experiments. Additionally, the synthesis of ACC is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-(Azocane-1-carbonyl)chromen-4-one. One potential direction is the development of new synthetic routes for ACC that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of ACC and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has shown promising results in scientific research. The compound has potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. ACC has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of ACC as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(Azocane-1-carbonyl)chromen-4-one involves the reaction of chromone with azocane-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of ACC as a yellow crystalline solid. The synthesis of ACC is a complex process that requires careful handling of chemicals and precise reaction conditions.

Scientific Research Applications

ACC has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. ACC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(azocane-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-14-12-16(21-15-9-5-4-8-13(14)15)17(20)18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUWIFRNQKUKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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